molecular formula C10H8FNO2 B8620260 7-Fluoro-6-methoxy-quinolin-3-ol

7-Fluoro-6-methoxy-quinolin-3-ol

Cat. No. B8620260
M. Wt: 193.17 g/mol
InChI Key: CETKTCRFKGYCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716280B2

Procedure details

A mixture of 7-fluoro-6-methoxy-quinolin-3-ylamine (prepared according to procedures described in FR2862301, 830 mg, 4.3 mmol, 1.0 eq) and concentrated hydrochloric acid (12N, 3.0 g, 30.2 mmol, 7.0 eq) is stirred at 4° C. before the addition of sodium nitrite (313 mg, 4.7 mmol, 1.1 eq) in water (24 mL). After 2 hours stirring at 4° C., the resulting mixture is added dropwise to a stirred solution of concentrated sulfuric acid (8.2 mL) and water (24 mL) at 90° C. within 10 minutes. After 1 hour stirring at 90° C. the reaction mixture is cooled down to room temperature, neutralized with sodium hydrogen carbonate and extracted with ethyl acetate (3×80 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is recrystallized in methanol to afford 7-fluoro-6-methoxy-quinolin-3-ol as an off-white solid (0.60 g, 72% yield).
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7](N)[CH:8]=[N:9]2)=[CH:4][C:3]=1[O:13][CH3:14].Cl.N([O-])=[O:17].[Na+].S(=O)(=O)(O)O.C(=O)([O-])O.[Na+]>O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([OH:17])[CH:8]=[N:9]2)=[CH:4][C:3]=1[O:13][CH3:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
FC1=C(C=C2C=C(C=NC2=C1)N)OC
Name
Quantity
3 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
313 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After 2 hours stirring at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1 hour stirring at 90° C. the reaction mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
CUSTOM
Type
CUSTOM
Details
is recrystallized in methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C2C=C(C=NC2=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.